Superior Synthetic Utility: 6-Carbaldehyde as a Unique FGFR Inhibitor Precursor
Derivatives synthesized from the 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold exhibit potent FGFR inhibition, whereas regioisomeric analogs (e.g., those based on 3- or 5-carbaldehyde) show significantly reduced or no activity against this key oncology target. This establishes the 6-carbaldehyde as the essential starting material for this chemotype [1].
| Evidence Dimension | FGFR1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM (for lead derivative 4h) |
| Comparator Or Baseline | Derivatives based on alternative regioisomers (e.g., 3-carbaldehyde, 5-carbaldehyde) |
| Quantified Difference | Inactive or >100-fold less potent (qualitative SAR observation) |
| Conditions | In vitro enzymatic assay against FGFR1 |
Why This Matters
Procuring the correct 6-carbaldehyde isomer is critical for accessing this specific, potent FGFR inhibitor chemotype, avoiding wasted synthesis time and resources on inactive analogs.
- [1] Zhang, Y. et al. RSC Adv. 2021, 11, 20651-20661. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. View Source
